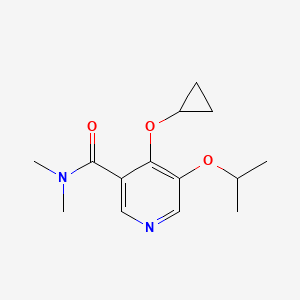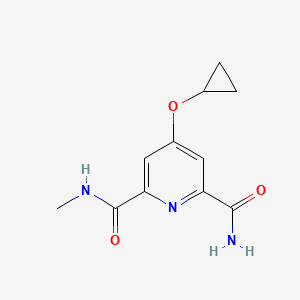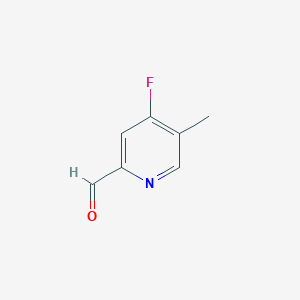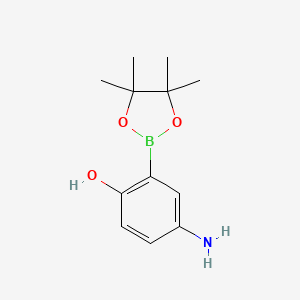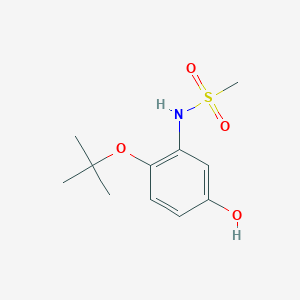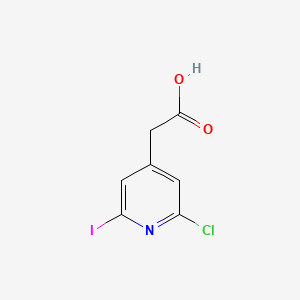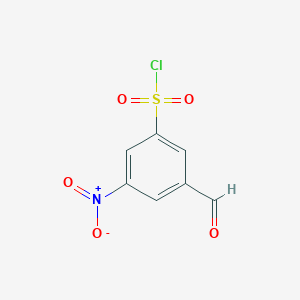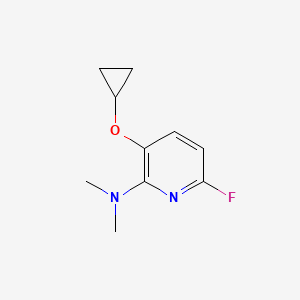
4-(Cyclohexyloxy)-2-ethylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Cyclohexyloxy)-2-ethylphenol is an organic compound characterized by a phenol group substituted with a cyclohexyloxy group at the para position and an ethyl group at the ortho position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclohexyloxy)-2-ethylphenol typically involves the following steps:
Starting Materials: The synthesis begins with phenol, cyclohexanol, and ethyl bromide.
Etherification: Cyclohexanol is reacted with phenol in the presence of an acid catalyst to form cyclohexyloxyphenol.
Alkylation: The cyclohexyloxyphenol is then alkylated with ethyl bromide in the presence of a base such as potassium carbonate to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(Cyclohexyloxy)-2-ethylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form cyclohexyloxyethylbenzene.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of cyclohexyloxyethylbenzene.
Substitution: Formation of brominated or nitrated derivatives.
Aplicaciones Científicas De Investigación
4-(Cyclohexyloxy)-2-ethylphenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(Cyclohexyloxy)-2-ethylphenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The cyclohexyloxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.
Comparación Con Compuestos Similares
Similar Compounds
4-(Cyclohexyloxy)phenol: Lacks the ethyl group, making it less lipophilic.
2-Ethylphenol: Lacks the cyclohexyloxy group, resulting in different chemical properties.
4-Ethylphenol: Lacks the cyclohexyloxy group, affecting its reactivity and applications.
Uniqueness
4-(Cyclohexyloxy)-2-ethylphenol is unique due to the presence of both the cyclohexyloxy and ethyl groups, which confer distinct chemical and physical properties
Propiedades
Fórmula molecular |
C14H20O2 |
|---|---|
Peso molecular |
220.31 g/mol |
Nombre IUPAC |
4-cyclohexyloxy-2-ethylphenol |
InChI |
InChI=1S/C14H20O2/c1-2-11-10-13(8-9-14(11)15)16-12-6-4-3-5-7-12/h8-10,12,15H,2-7H2,1H3 |
Clave InChI |
QKWIZBNNRZPSAQ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=CC(=C1)OC2CCCCC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


